Linagliptin Methyl Dimer

Description

Contextualization as a Process-Related Impurity in Linagliptin (B1675411) Synthesis

Linagliptin Methyl Dimer is an unwanted chemical substance that arises during the manufacturing process of Linagliptin. simsonpharma.com It is not a result of degradation over time but is intrinsically linked to the specific chemical reactions and conditions employed in the synthesis. Process-related impurities can originate from various sources, including starting materials, intermediates, by-products, and reagents. jpionline.orgpharmainfo.in

The formation of this compound is often attributed to specific steps within the synthesis pathway. For instance, it can be generated during the deprotection stages of the Linagliptin synthesis. Another described pathway involves the reaction of crude linagliptin with an azo catalyst under acidic conditions, leading to the covalent bonding of two linagliptin molecules. smolecule.com The structure of this dimer has been characterized using advanced analytical techniques, confirming its identity as a dimeric derivative of the parent drug.

During the process development of Linagliptin, various impurities, including the methyl dimer, are detected using high-performance liquid chromatography (HPLC). nih.gov The identification and synthesis of these impurities are crucial for their use as reference standards in quality control and for validating analytical methods. smolecule.comnih.gov This ensures that the manufacturing process is consistent and that the final drug product meets the stringent purity requirements set by regulatory authorities. nih.gov

Academic Imperatives in Pharmaceutical Impurity Profiling and Characterization

The study of pharmaceutical impurities, known as impurity profiling, is a critical aspect of modern pharmaceutical analysis. simsonpharma.compharmainfo.in It involves the identification, structural elucidation, and quantitative determination of impurities in bulk drug materials and pharmaceutical formulations. simsonpharma.com This process is not merely an academic exercise; it is a mandatory requirement by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). longdom.orgresearchgate.net

The ICH has established comprehensive guidelines, such as Q3A, Q3B, and M7, that provide a framework for the control of impurities in new drug substances and products. jpionline.orgeuropa.eubiotech-spain.com These guidelines stipulate the thresholds at which impurities must be identified, qualified, and controlled. jpionline.org For instance, the ICH recommends identifying and describing all impurities present at a level of 0.1% or higher. jpionline.org

The imperative for impurity profiling stems from the potential of unidentified and potentially toxic impurities to pose a health risk. simsonpharma.compharmainfo.in Even small amounts of certain impurities can impact the safety, efficacy, and stability of a drug product. longdom.org Therefore, a thorough understanding of the impurity profile is essential for:

Ensuring Patient Safety: By identifying and quantifying potentially harmful impurities, manufacturers can mitigate risks to patients. longdom.orgglobalpharmatek.com

Regulatory Compliance: Comprehensive impurity data is a non-negotiable component of a new drug application for market approval. longdom.orgglobalpharmatek.com

Process Optimization: Understanding how and why impurities like this compound are formed allows for the optimization of the manufacturing process to minimize their levels. globalpharmatek.com

Quality Control: Impurity profiles serve as a fingerprint of the manufacturing process, ensuring consistency and quality from batch to batch. pharmainfo.in

The characterization of impurities relies on a suite of advanced analytical techniques. Spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used for structural elucidation. simsonpharma.compharmainfo.in Chromatographic techniques, particularly HPLC, are widely employed for the separation and quantification of impurities. longdom.orgacademicstrive.com The use of hyphenated techniques like LC-MS and LC-NMR has become increasingly important for the comprehensive analysis of drug impurities. researchgate.net

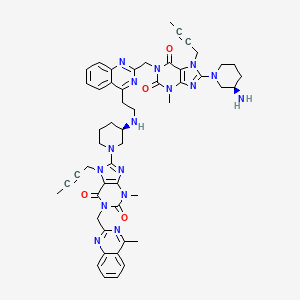

Structure

2D Structure

Properties

Molecular Formula |

C51H56N16O4 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[[4-[2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]ethyl]quinazolin-2-yl]methyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C51H56N16O4/c1-6-8-26-64-42-44(58-48(64)62-24-14-16-33(52)28-62)60(4)51(71)67(47(42)69)31-41-56-38-21-13-11-19-36(38)39(57-41)22-23-53-34-17-15-25-63(29-34)49-59-45-43(65(49)27-9-7-2)46(68)66(50(70)61(45)5)30-40-54-32(3)35-18-10-12-20-37(35)55-40/h10-13,18-21,33-34,53H,14-17,22-31,52H2,1-5H3/t33-,34-/m1/s1 |

InChI Key |

RYJQYUJRKHESAR-KKLWWLSJSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCN[C@@H]6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCNC6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Linagliptin Methyl Dimer Formation

Acid-Catalyzed Aza-Enolization: Proposed Dimerization Pathway

The principal mechanism proposed for the formation of the Linagliptin (B1675411) Methyl Dimer is an acid-catalyzed aza-enolization reaction. nih.govresearchgate.net This pathway is initiated in an acidic environment where a molecule of Linagliptin undergoes a series of transformations to become reactive.

The process begins with the protonation of a Linagliptin molecule. Following protonation, the molecule undergoes aza-enolization, a tautomerization process analogous to keto-enol tautomerism but involving a nitrogen atom (aza). This step is catalyzed by the presence of acid. masterorganicchemistry.com The resulting intermediate is a Schiff base. This Schiff base is electrophilic and is subsequently attacked by a second, nucleophilic Linagliptin molecule. nih.gov This nucleophilic attack culminates in the covalent bonding of the two Linagliptin molecules, yielding the dimer impurity. This impurity, identified as AD2 in degradation studies, has been structurally characterized using advanced analytical techniques such as high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its dimeric structure. nih.gov

Environmental and Synthetic Factors Governing Dimerization Pathways

The formation of the Linagliptin Methyl Dimer is not spontaneous but is governed by several environmental and synthetic factors. The reaction conditions, including the chemical environment, solvents, and catalysts, play a pivotal role in promoting or inhibiting the dimerization pathway.

Acidic conditions are a critical factor in the dimerization of Linagliptin. Forced degradation studies have demonstrated that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide, while it shows significant stability under alkaline, thermal, and photolytic stress conditions. nih.govresearchgate.netresearchgate.net The dimerization via aza-enolization is specifically identified as a consequence of acid-induced degradation. nih.govresearchgate.net

The presence of acids such as hydrochloric acid (HCl), acetic acid, or formic acid can facilitate the reaction. smolecule.com In laboratory settings, the synthesis of the dimer impurity for use as a reference standard is achieved by intentionally reacting crude Linagliptin in the presence of an acid and a catalyst. google.com The concentration of the acid is a key parameter; for instance, using 2.0 mol/L HCl has been shown to be effective in promoting the reaction. google.com This highlights the necessity of carefully controlling pH and avoiding acidic environments during the manufacturing and storage of Linagliptin to minimize the formation of this impurity. nih.gov

The choice of solvents and the presence of catalytic agents are also instrumental in the formation of the this compound.

Catalytic Agents: Azo catalysts, such as dimethyl azodiisobutyrate, are used in conjunction with acids to drive the dimerization reaction. smolecule.comgoogle.com The catalyst facilitates the necessary chemical transformations that lead to the formation of the dimer.

Solvents: The solvent system can significantly influence reaction kinetics and product purity. Dichloromethane (B109758) is commonly used, often in combination with other solvents like ethanol (B145695), acetonitrile (B52724), methanol (B129727), isopropanol, or tetrahydrofuran (B95107). smolecule.comgoogle.com

Ethanol-Coordinated Systems : Using ethanol as a co-solvent with dichloromethane can enhance the solubility of Linagliptin, which may reduce aggregation. A volume ratio of 10:1 for dichloromethane to ethanol has been cited as particularly effective. google.com

Tetrahydrofuran (THF) : While THF can increase the rate of the reaction, it may also lead to lower purity due to the formation of other byproducts.

The interplay between the catalyst, acid, solvent system, and temperature dictates the yield and purity of the resulting dimer. Research and patent literature describe specific conditions optimized for the synthesis of the dimer, which in turn informs the conditions to be avoided during the production of pure Linagliptin. google.compatsnap.com

Research Findings on Dimer Formation

Data from patent literature illustrates how varying synthetic parameters can affect the yield and purity of the this compound.

| Example | Catalyst (molar ratio to Linagliptin) | Acid (Type, Concentration) | Solvent System (Volume Ratio) | Temp (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|---|

| 1 | Dimethyl azodiisobutyrate (0.1) | Hydrochloric Acid (2.0 mol/L) | Dichloromethane:Ethanol (10:1) | 35 | 97.12 | 99.91 |

| 2 | Dimethyl azodiisobutyrate (0.04) | Formic Acid (2.0 mol/L) | Dichloromethane:Methanol (8:1) | 30 | 93.40 | 99.82 |

| 3 | Dimethyl azodiisobutyrate (0.5) | Acetic Acid (2.0 mol/L) | Dichloromethane:Acetonitrile (10:1) | 50 | 89.85 | 99.31 |

Synthetic Methodologies for Research and Reference Standard Preparation

Design and Execution of Targeted Synthesis for Linagliptin (B1675411) Dimer

The targeted synthesis of Linagliptin Methyl Dimer is designed as a process-related impurity that can form under specific conditions during the manufacturing of Linagliptin, particularly in acidic environments. nih.gov The primary synthetic route involves the direct conversion of Linagliptin into its dimeric form. google.compatsnap.com

The general strategy takes crude Linagliptin as the starting material and induces a dimerization reaction. google.compatsnap.com This reaction is typically achieved by treating Linagliptin with an azo catalyst in the presence of an acid. google.compatsnap.comsmolecule.com The mechanism for this transformation is understood to be an acid-catalyzed aza-enolization. nih.gov This process is intentionally executed to generate the dimer, which can then be isolated and purified to serve as an analytical reference material. google.compatsnap.com The synthesis is crucial for quality control, as it allows for the validation of analytical methods designed to detect this impurity at very low levels in the final drug product. smolecule.comsmolecule.com

The execution of the synthesis begins with dissolving crude Linagliptin in a suitable solvent system. patsnap.comsmolecule.com Subsequently, the azo catalyst and an acid are added to the solution. patsnap.comsmolecule.com The reaction is then allowed to proceed under controlled temperature for a specific duration to facilitate the formation of the dimer. google.compatsnap.com Upon completion, the reaction mixture is processed to isolate the crude dimer, which then undergoes advanced purification. patsnap.comsmolecule.com

Optimization of Reaction Parameters for Yield and Purity in Research Synthesis

Optimizing the synthesis of this compound is critical to maximize the yield and ensure the high purity required for a reference standard. google.com Key parameters that are manipulated include the choice of catalyst, reagents, and solvent systems, as well as reaction temperature. google.com

The choice of catalyst and acid is highly specific and significantly impacts the reaction's outcome. smolecule.com Azo compounds are the preferred catalysts for this dimerization. google.comsmolecule.com

Catalysts : Dimethyl azodiisobutyrate has been identified as a particularly effective catalyst, capable of producing yields as high as 97%. google.com Other azo catalysts, such as 2,2'-dihydroxyazobenzene, have also been used, though they may result in lower yields. google.com

Acids : The reaction is acid-catalyzed, with various acids being employed to facilitate the dimerization. smolecule.com These include inorganic acids like hydrochloric acid (HCl) and organic acids such as formic acid, acetic acid, and oxalic acid. google.comsmolecule.com The concentration of the acid is a critical parameter; for instance, using 2.0mol/L HCl has been shown to ensure complete protonation, which is essential for the reaction mechanism. google.com

The table below, derived from patent data, illustrates how different catalysts and acids affect the yield and purity of the resulting Linagliptin Dimer. google.compatsnap.com

| Catalyst | Acid (Concentration) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

| Dimethyl azodiisobutyrate | Hydrochloric acid (2.0mol/L) | 35 | 97.12 | 99.91 |

| Dimethyl azodiisobutyrate | Formic acid (1mol/L) | 30 | 93.40 | 99.82 |

| 2,2'-dihydroxyazobenzene | Hydrochloric acid (2.0mol/L) | 35 | 91.11 | 99.60 |

| Dimethyl azodiisobutyrate | Acetic acid (2mol/L) | 50 | 89.85 | 99.31 |

| Dimethyl azodiisobutyrate | Oxalic acid (2mol/L) | 55 | 82.85 | 98.99 |

This data is for illustrative purposes and based on experimental examples. google.compatsnap.com

The solvent system plays a crucial role in the synthetic efficiency by affecting the solubility of intermediates and reagents. The synthesis typically employs a mixed solvent system. google.compatsnap.comsmolecule.com

A common approach is to use a mixture of dichloromethane (B109758) (DCM) with a co-solvent like ethanol (B145695), methanol (B129727), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). google.compatsnap.comsmolecule.com A dichloromethane:ethanol ratio of 10:1 has been noted to enhance the solubility of the reaction intermediates. google.com The choice and ratio of the solvent can influence both the reaction rate and the final purity of the product. After the reaction, an anti-solvent such as methyl tert-butyl ether is often added to precipitate the dimer from the solution before filtration. google.compatsnap.com

The following table shows the impact of different solvent systems on the synthesis. google.compatsnap.com

| Solvent System (Ratio) | Catalyst | Acid | Yield (%) | Purity (HPLC, %) |

| Dichloromethane:Ethanol (10:1) | Dimethyl azodiisobutyrate | Hydrochloric acid | 97.12 | 99.91 |

| Dichloromethane:Tetrahydrofuran (10:1) | Dimethyl azodiisobutyrate | Formic acid | 93.40 | 99.82 |

| Dichloromethane:Acetonitrile (10:1) | Dimethyl azodiisobutyrate | Acetic acid | 89.85 | 99.31 |

| Dichloromethane:Methanol (10:1) | Dimethyl azodiisobutyrate | Oxalic acid | 82.85 | 98.99 |

| Dichloromethane:Ethanol (15:1) | 2,2'-dihydroxyazobenzene | Hydrochloric acid | 91.11 | 99.60 |

This data is for illustrative purposes and based on experimental examples. google.compatsnap.com

Catalyst and Reagent Specificity in Dimerization Reactions

Advanced Purification Strategies for Analytical Reference Materials

Achieving the high purity (>95%) required for an analytical reference standard necessitates advanced purification strategies. After the initial synthesis and isolation, the crude this compound undergoes further purification to remove unreacted starting material, by-products, and other impurities. smolecule.com

Chromatographic techniques are the primary methods for purifying the dimer. smolecule.com Column chromatography, using a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane, is an effective method for separating the dimer from other components. researchgate.net High-Performance Liquid Chromatography (HPLC) is also used, not only for analysis but also for preparative purification to obtain a highly pure standard. nih.gov

In cases where the dimer is an impurity within a batch of Linagliptin, specific processes are employed for its removal, which can be adapted to purify the dimer itself. quickcompany.in One such method involves the formation of a salt of Linagliptin, such as the benzoate (B1203000) or mandelate (B1228975) salt. quickcompany.inwipo.int This changes the solubility characteristics, allowing the dimer to be separated. The pure Linagliptin is then regenerated from the salt. quickcompany.in

Another purification strategy involves the conversion of the dimer back into the parent Linagliptin molecule. quickcompany.in This can be achieved by treatment with acids like Methanesulphonic acid or Orthophosphoric Acid, which breaks the dimer linkage. quickcompany.inwipo.int This is particularly useful in manufacturing to improve the yield of the final API but highlights a chemical property of the dimer that must be considered during its purification and storage. quickcompany.in

Finally, crystallization is a crucial step. quickcompany.in After chromatographic purification or chemical treatment, the isolated compound is often crystallized from a solvent system like methanol and isopropyl alcohol to achieve the final desired purity and solid-state form for use as a reference standard. quickcompany.in The purity of the final product is confirmed using analytical techniques like HPLC and mass spectrometry. nih.gov

Advanced Analytical Chemistry Techniques for Structural and Quantitative Research

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of pharmaceutical impurities, offering high sensitivity and specificity for determining molecular weights and elucidating chemical structures. academicstrive.com Its application is crucial in identifying unknown compounds that arise during synthesis or degradation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of an impurity by providing a highly accurate mass measurement. For the Linagliptin (B1675411) Methyl Dimer, HRMS analysis via electrospray ionization (ESI) in positive mode detects a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 957.3. google.com This experimental mass corresponds to the molecular formula C₅₁H₅₆N₁₆O₄, which has a calculated molecular weight of approximately 957.1 g/mol . daicelpharmastandards.comnih.gov This accurate mass determination allows for the unambiguous confirmation of the dimer's molecular formula, distinguishing it from the parent Linagliptin molecule and other related substances. researchgate.netmdpi.com Studies on Linagliptin degradation products frequently employ HRMS to identify dimeric species formed under stress conditions, such as acid hydrolysis. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In this method, the precursor ion of the Linagliptin Methyl Dimer (m/z 957.3) is isolated and subjected to collision-induced dissociation, breaking it into smaller, charged fragments (product ions). google.com The resulting fragmentation spectrum provides a "fingerprint" that helps to piece together the molecule's structure, including the nature of the linkage between the two Linagliptin units. researchgate.netlcms.cz The fragmentation pathways of Linagliptin itself are well-studied and serve as a basis for interpreting the more complex spectrum of its dimer. researchgate.netijbio.com This technique is essential for the structural characterization of degradation products and impurities identified during pharmaceutical development. researchgate.net

The hyphenated technique of Ultra-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UPLC-PDA-MS) is a highly effective tool for analyzing pharmaceutical impurities. researchgate.netnih.gov UPLC offers rapid and high-resolution separation of compounds, which is critical for resolving the this compound from the main API and other process-related impurities in a sample mixture. academicstrive.com The Photodiode Array (PDA) detector provides ultraviolet (UV) absorbance data across a range of wavelengths simultaneously, offering additional information for peak identification and purity assessment. researchgate.net Following separation and UV detection, the eluent is directed to the mass spectrometer, which provides mass data for definitive structural identification. nih.gov This combined approach is widely used in forced degradation studies to identify and characterize impurities like the this compound that form under various stress conditions. researchgate.netnih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pathway Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For the this compound, both ¹H-NMR and ¹³C-NMR are used to confirm its complex dimeric structure. google.comdaicelpharmastandards.com

Proton NMR (¹H-NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H-NMR spectrum of the this compound is significantly more complex than that of Linagliptin, which is consistent with a dimeric structure. google.com The spectrum, typically run at 400 MHz in a solvent like deuterated chloroform (B151607) (CDCl₃), shows a multitude of signals corresponding to the protons of the two linked Linagliptin units. google.com The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal allow for the precise assignment of protons to their positions in the molecule. google.com

¹H-NMR (400MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|

| 8.00 | t | 2H |

| 7.87 | dd | 2H |

| 7.75 | m | 2H |

| 7.51 | m | 2H |

| 5.52 | m | 4H |

| 4.83 | m | 4H |

| 3.63 | m | 2H |

| 3.63-3.21 | m | 8H |

| 3.52 | s | 3H |

| 3.49 | s | 3H |

| 3.42 | m | 2H |

| 3.21 | m | 2H |

| 2.86 | s | 3H |

| 2.04-1.59 | m | 4H |

| 1.90-1.73 | m | 4H |

| 1.76 | t | 3H |

| 1.70 | t | 3H |

Data sourced from patent CN113968876A. google.com

Carbon-13 NMR (¹³C-NMR) is used to determine the types of carbon atoms in a molecule. The spectrum for the this compound, recorded at 100 MHz, shows a large number of distinct signals, confirming the presence of over 50 carbon atoms and validating the dimeric structure. google.com Each signal corresponds to a unique carbon environment, and the chemical shifts provide information about the functional groups and connectivity within the molecule. This data is crucial for the complete structural assignment and serves as a definitive characteristic of the impurity. google.commdpi.com

¹³C-NMR (100MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ ppm) | |

|---|---|

| 168.70 | 168.48 |

| 161.19 | 160.84 |

| 155.95 | 155.86 |

| 154.47 | 154.39 |

| 151.94 | 151.88 |

| 150.16 | 149.97 |

| 147.97 | 147.92 |

| 133.80 | 133.41 |

| 129.18 | 128.90 |

| 127.37 | 126.84 |

| 124.95 | 124.16 |

| 123.22 | 122.65 |

| 104.76 | 104.63 |

| 81.64 | 81.51 |

| 73.37 | 73.16 |

| 55.54 | 53.64 |

| 53.50 | 50.77 |

| 46.44 | 46.36 |

| 43.27 | 35.84 |

| 35.77 | 31.56 |

| 30.98 | 29.92 |

| 29.87 | 29.32 |

| 23.49 | 22.72 |

| 21.83 | 3.76 |

Data sourced from patent CN113968876A. google.com

Two-Dimensional NMR Techniques in Complex Structure Analysis

The structural elucidation of complex molecules like the this compound is greatly facilitated by Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While one-dimensional (1D) NMR provides initial information, 2D NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in a molecule with a symmetrical nature and numerous atoms. nih.gov

During the characterization of Linagliptin's degradation products and impurities, researchers employ a suite of 2D NMR experiments, including:

Correlation Spectroscopy (COSY): To identify proton-proton (H-H) couplings within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

In studies of related Linagliptin impurities, ¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments have revealed the number of secondary carbon atoms, which is a key piece of structural information. nih.gov For a dimer impurity, the presence of symmetry in the structure is often indicated by the ¹³C-NMR spectrum showing fewer carbon signals than would be expected from the molecular formula. nih.gov The comprehensive analysis of spectral data from MS, MS/MS, 1D, and 2D NMR is essential for the definitive identification of such complex structures. nih.gov

Table 1: Representative 2D NMR Techniques for Structural Elucidation

| Technique | Abbreviation | Information Obtained | Application to this compound |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (¹H-¹H). | Maps the proton spin systems within each monomer unit. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Establishes the connectivity between different structural fragments, including the linkage point of the dimer. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, regardless of bonding. | Provides information about the stereochemistry and 3D conformation of the molecule. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. The IR spectrum of a Linagliptin-related impurity would be expected to show absorption bands corresponding to the various functional groups present in the parent molecule. nih.gov

For impurities of Linagliptin, IR spectra have been used to identify key stretching vibrations. For example, observed bands can indicate the presence of N-H (amide) and C=O (ketone/amide) groups. nih.govnih.gov In a study of a related impurity, an observed band at 3243 cm⁻¹ was attributed to the amide N-H stretching vibration. nih.gov Another study on a different impurity showed a band at 3527 cm⁻¹ for amide N-H stretching and at 1702 cm⁻¹ for the C=O absorption of a ketone. nih.govnih.gov Analysis of Linagliptin itself after being subjected to stress conditions revealed slight changes in the peaks at 1697 cm⁻¹ and 1506 cm⁻¹. mdpi.com These characteristic peaks are crucial for confirming the structural integrity and identifying changes that may occur during degradation or impurity formation.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | ~3240 - 3530 | Stretching |

| Aromatic C-H | ~3000 - 3100 | Stretching |

| Aliphatic C-H | ~2850 - 2960 | Stretching |

| Alkyne C≡C | ~2100 - 2260 | Stretching |

| Carbonyl C=O (Amide/Urea) | ~1650 - 1710 | Stretching |

| Aromatic C=C | ~1400 - 1600 | Stretching |

Chromatographic Methodologies for Impurity Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of pharmaceutical impurities. austinpublishinggroup.com They are employed to separate, detect, and quantify impurities like the this compound, ensuring the quality of the drug substance.

High-Performance Liquid Chromatography (HPLC) Method Development for Dimer Analysis

Developing a stability-indicating HPLC method is essential for separating the this compound from the main Linagliptin peak and other process-related or degradation impurities. nih.gov Method development involves optimizing several parameters to achieve good resolution and peak shape.

Research has led to the development of various reverse-phase HPLC (RP-HPLC) methods for Linagliptin and its impurities. nih.gov A common approach involves using a C18 column with a gradient elution system. nih.govoup.com For instance, one method successfully separated nine specified impurities using a Zorbax SB-Aq (250 × 4.6 mm, 5 µm) column with gradient elution and UV detection at 225 nm. nih.gov Another method for simultaneous determination of Linagliptin and Metformin used a Symmetry® Waters C18 column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 4.6) and methanol (B129727). nih.gov The choice of mobile phase, which often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving the desired separation. nih.govoup.com

Table 3: Example HPLC Method Parameters for Linagliptin Impurity Analysis

| Parameter | Example Specification | Reference |

|---|---|---|

| Column | Zorbax SB-Aq, 250 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Gradient elution with a phosphate buffer and acetonitrile | nih.govhumanjournals.com |

| Flow Rate | 1.0 mL/min | austinpublishinggroup.comoup.com |

| Column Temperature | 25°C | austinpublishinggroup.com |

| Detection Wavelength | 225 nm or 265 nm | nih.govaustinpublishinggroup.com |

| Injection Volume | 10 µL |

Principles of Chromatographic Specificity and Sensitivity in Dimer Detection

For an analytical method to be suitable for impurity quantification, it must be both specific and sensitive. humanjournals.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. austinpublishinggroup.comnih.gov In the context of the this compound, specificity is demonstrated by ensuring that the dimer peak is well-resolved from the Linagliptin peak and all other known impurities. nih.gov The resolution factor (Rs) between adjacent peaks should ideally be greater than 1.5. nih.gov This ensures that there is no interference, allowing for accurate quantification. nih.gov

Sensitivity of the method refers to its ability to detect and quantify low levels of the impurity. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. It is often determined based on a signal-to-noise ratio of 3:1. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. rasayanjournal.co.in The LOQ is crucial for ensuring that even trace amounts of the dimer impurity can be reliably measured. For Linagliptin impurities, LOQ values are often established at levels around 0.05% of the active ingredient's concentration in the test solution. nih.gov

Validation studies for Linagliptin analysis methods demonstrate linearity over a concentration range (e.g., LOQ to 0.25%), accuracy via recovery studies (typically 80.0% to 120.0%), and precision. nih.govrasayanjournal.co.in These validated parameters ensure that the chromatographic method is reliable for its intended purpose in quality control. austinpublishinggroup.com

Research Applications of Linagliptin Methyl Dimer in Analytical Science

Utilization as a Certified Reference Material in Analytical Method Validation

The availability of well-characterized impurities is fundamental to the validation of analytical methods in the pharmaceutical industry. Linagliptin (B1675411) Methyl Dimer serves as a crucial certified reference material (CRM) for this purpose. aquigenbio.comaquigenbio.comchemicea.com As a reference standard, it is used to validate analytical methods during the commercial production of Linagliptin, ensuring these methods can accurately and precisely quantify impurities. smolecule.comclearsynth.com

The primary role of the Linagliptin Methyl Dimer CRM is in the development and validation (AMV) of analytical techniques, particularly High-Performance Liquid Chromatography (HPLC). smolecule.com These methods must be proven capable of detecting and quantifying the dimer and other impurities at specified low levels to comply with regulatory standards. smolecule.com The use of this reference standard supports quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production by confirming that the analytical procedures are fit for their intended purpose. clearsynth.comclearsynth.com The characterization data provided with the reference material, often including techniques like Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, underpins its suitability for these applications.

Table 1: Characteristics of this compound as a Reference Standard

| Attribute | Description | Source |

|---|---|---|

| Chemical Name | 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | clearsynth.com |

| Molecular Formula | C₅₁H₅₆N₁₆O₄ | lgcstandards.com |

| Molecular Weight | 957.1 g/mol | |

| CAS Number | 1418133-47-7 | clearsynth.com |

| Primary Application | Reference standard for analytical method development, validation, and quality control of Linagliptin. | aquigenbio.comsmolecule.comclearsynth.com |

Development of Stability-Indicating Analytical Methods for Linagliptin Formulations

Stability-indicating analytical methods are essential for assessing the effects of various environmental factors on a drug substance. humanjournals.com These methods must be able to separate the intact drug from any degradation products that may form over time, ensuring that the therapeutic efficacy and safety of the drug are not compromised. humanjournals.comdntb.gov.ua Forced degradation studies are a key component of developing such methods, subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light. amazonaws.comresearchgate.net

Research has shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. dntb.gov.uaresearchgate.net For example, one study found that subjecting Linagliptin to acid degradation resulted in 16.42% degradation, while oxidative stress led to 35.86% degradation. nih.gov In contrast, the drug showed more stability under basic, thermal, and photolytic stress. researchgate.netnih.gov The development of robust stability-indicating methods, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), allows for the effective separation and quantification of Linagliptin from its degradation products, which could include dimeric impurities. nih.govderpharmachemica.comjchr.org These validated methods are crucial for analyzing stability samples throughout the product's shelf life. humanjournals.com

Table 2: Summary of Forced Degradation Studies of Linagliptin

| Stress Condition | Conditions Applied | Degradation (%) | Key Observations | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 16.42% | Significant degradation with formation of impurities AD 1 and AD 2. | nih.gov |

| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C, 10 days | 2.56% | Minor degradation with two degradants exceeding 0.4%. | nih.gov |

| Oxidative Degradation | 3% H₂O₂, 60 °C, 24 h | 35.86% | Significant degradation with several impurities generated above 0.4%. | nih.gov |

| Thermal Degradation | Heat chamber, 60 °C, 10 days | 0.05% | No significant degradation observed. | nih.gov |

| Photolytic Degradation | 2.4 million lux hours | 0.30% | No significant degradation observed. | nih.gov |

Impurity Monitoring and Control Strategies in Drug Substance Research and Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly affect the quality and safety of the final drug product. nih.gov Regulatory bodies, through guidelines like those from the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of impurities. dntb.gov.uanih.gov this compound is classified as a "specified impurity," which requires it to be monitored against an acceptance criterion. According to ICH Q3A guidelines, impurities present above a 0.10% threshold must be identified. nih.gov

Control strategies are implemented during the research and development of the drug substance to manage the formation of impurities like the methyl dimer. nih.gov These strategies can include optimizing the synthesis process to minimize the formation of byproducts and implementing specific purification steps, such as recrystallization or chromatography, to remove them. nih.gov For instance, research has shown that certain impurities in Linagliptin synthesis can be controlled by salification with hydrochloric acid or by recrystallization from toluene. nih.gov Analytical techniques, especially HPLC and LC-MS, are indispensable for monitoring the levels of these impurities throughout the manufacturing process to ensure the final API meets the stringent quality and safety standards required for pharmaceutical products. academicstrive.cominnovareacademics.inscispace.com

Degradation Kinetics and Pathways of Linagliptin Leading to Dimer Formation

Forced Degradation Studies: Acid Hydrolysis as a Primary Dimerization Inducer

Forced degradation studies consistently demonstrate that linagliptin (B1675411) is particularly vulnerable to acid hydrolysis. nih.govresearchgate.net This acidic environment serves as the primary catalyst for the formation of the Linagliptin Methyl Dimer, a process-related impurity. The formation mechanism is described as an acid-catalyzed aza-enolization, which results in the covalent bonding of two linagliptin molecules.

Research findings quantify the significant impact of acidic stress. In one study, subjecting a linagliptin solution to acid degradation for 24 hours at 60°C resulted in 16.42% degradation. nih.gov This process generated two major impurities, designated as AD1 and AD2, which were formed at levels exceeding 5.0%. nih.gov Another study reported approximately 28% degradation for the standard drug and 33.85% for the sample formulation after 5 hours under acidic conditions, highlighting that the drug is significantly more liable to degrade in an acidic medium. ufms.br The degradation kinetics under acidic conditions have been observed to follow a zero-order model. ufms.br

The this compound, also identified as Linagliptin Dimer Impurity 2, is characterized by the molecular formula C₅₀H₅₆N₁₆O₄ and a molecular weight of 945.11. chemicea.com Its structure and formation pathway have been characterized using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which can distinguish it from the parent linagliptin molecule based on its distinct fragmentation patterns. nih.gov

Comparative Stability Profiles of Linagliptin Under Various Stress Conditions

To build a comprehensive understanding of linagliptin's stability, its behavior has been evaluated under a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.govajpaonline.com These conditions include acidic and basic hydrolysis, oxidation, and exposure to thermal and photolytic stress. nih.govresearchgate.net The results indicate a clear hierarchy of stability, with the drug being most susceptible to degradation when exposed to acid and oxidative agents. nih.govresearchgate.net In contrast, it demonstrates greater stability under alkaline, thermal, and photolytic conditions. nih.govresearchgate.net

Kinetic studies provide further insight into the degradation process. Under experimental conditions, the degradation of linagliptin was found to follow zero-order kinetics for acidic, oxidative, and neutral hydrolysis. ufms.br However, for basic hydrolysis, the degradation followed first-order kinetics. ufms.br

| Hydrolytic Condition | Kinetic Order |

|---|---|

| Acidic Hydrolysis | Zero Order ufms.br |

| Basic Hydrolysis | First Order ufms.br |

| Neutral Hydrolysis | Zero Order ufms.br |

| Oxidative Hydrolysis | Zero Order ufms.br |

A detailed analysis across different stress conditions confirms that significant degradation and impurity formation are not uniform. Acidic conditions are the most conducive to the formation of dimeric impurities.

Acidic Stress: Linagliptin shows its most significant degradation under acidic conditions. nih.gov Studies report degradation levels ranging from 16.42% to 33.85%, confirming acid hydrolysis as the primary pathway for the formation of the methyl dimer. nih.govufms.br

Basic Stress: The drug is considerably more stable under basic conditions. nih.gov One study observed only 2.56% degradation after a prolonged exposure of 10 days at 60°C. nih.gov Other research noted degradation of approximately 6% to 10% for the standard and sample, respectively, while another reported a mild degradation of just 0.25%. ufms.brasianpubs.org

Oxidative Stress: Linagliptin is also susceptible to oxidative degradation. nih.govscitechnol.com Exposure to hydrogen peroxide generates several impurities, with some studies showing degradation of around 10% in the sample formulation. nih.govufms.br The formation of four different N-oxide degradants has been reported under these conditions. scitechnol.com

Thermal Stress: The molecule demonstrates high stability against heat. nih.gov Multiple studies report no significant degradation under thermal stress. nih.govasianpubs.org However, one study did find approximately 19% degradation after 5 hours at 60°C under both dry and wet heat conditions. ufms.br

Photolytic Stress: Linagliptin is generally stable when exposed to light. nih.govasianpubs.org One investigation found a negligible degradation of only 0.56% when the substance was subjected to UV-VIS light. nih.gov

The following table summarizes the comparative degradation of linagliptin under these various stress conditions based on findings from multiple research studies.

| Stress Condition | Conditions Applied | Percentage Degradation | Key Findings |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl at 70°C asianpubs.org / Acid degradation for 24h at 60°C nih.gov | 16.42% - 33.85% nih.govufms.br | Primary condition for methyl dimer formation. Significant degradation observed. nih.gov |

| Basic Hydrolysis | 0.5 N NaOH at RT asianpubs.org / Alkaline degradation for 10 days at 60°C nih.gov | 0.25% - 10% nih.govufms.brasianpubs.org | Significantly more stable than in acid. nih.gov Mild degradation observed. asianpubs.org |

| Oxidative | 3% H₂O₂ at RT asianpubs.org | ~2% - 10% ufms.br | Significant degradation with several impurities formed. nih.govpnrjournal.com Formation of N-oxides reported. scitechnol.com |

| Thermal | Dry and wet heat at 60°C for 5h ufms.br | ~0% - 19% nih.govufms.br | Generally stable; no significant degradation reported in several studies. nih.govasianpubs.org |

| Photolytic | UV-VIS light exposure nih.gov | ~0.56% nih.gov | No significant degradation observed. nih.govasianpubs.org |

Theoretical and Computational Investigations of Dimerization

Molecular Modeling and Quantum Chemical Studies on Dimer Stability and Reactivity

While specific molecular modeling and quantum chemical studies exclusively focused on the "Linagliptin Methyl Dimer" are not extensively detailed in publicly available literature, the principles and methodologies for such investigations are well-established in computational chemistry. These studies are crucial for understanding the stability and reactivity of such dimers.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netmdpi.comresearchgate.netnih.gov For a linagliptin (B1675411) dimer, DFT calculations could be employed to:

Calculate Thermodynamic Properties: Compute key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and thermal energies. These values are essential for assessing the thermodynamic stability of the dimer relative to the linagliptin monomer and other potential impurities. A negative Gibbs free energy of formation would suggest that the dimerization process is spontaneous under certain conditions.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For a linagliptin dimer, FMO analysis could pinpoint the regions of the molecule most susceptible to further reactions or degradation.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the dimer might interact with other molecules, including itself or other reactants.

Molecular dynamics (MD) simulations can complement these quantum chemical studies by providing insights into the dynamic behavior of the dimer over time. nih.gov By simulating the motion of the atoms in the dimer within a solvent environment, MD can be used to:

Assess Conformational Stability: Explore the different conformations the dimer can adopt and their relative stabilities. This is particularly important for a flexible molecule like a linagliptin dimer.

Study Intermolecular Interactions: Analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the dimer structure.

While direct computational studies on the this compound are not readily found, the application of these standard computational techniques would be the established approach to theoretically investigate its stability and reactivity.

Prediction of Potential Dimerization Products and Intermediates

Forced degradation studies, often coupled with advanced analytical techniques like mass spectrometry, are instrumental in identifying potential impurities, including dimers. mdpi.comnih.gov Computational approaches can then be used to propose mechanisms for the formation of these observed products.

A significant degradation pathway for linagliptin, particularly under acidic conditions, involves dimerization. mdpi.com A study by Wójcik-Pszczoła et al. (2024) proposed a mechanism for the formation of a linagliptin dimer, identified as AD2, through acid-catalyzed aza-enolization. mdpi.com

The proposed mechanism can be summarized as follows:

Aza-enolization: Under acidic conditions, a tautomeric equilibrium is established, forming an aza-enol intermediate of a linagliptin molecule.

Schiff Base Formation: The aza-enol can then form a reactive Schiff base intermediate.

Nucleophilic Attack: This Schiff base acts as an electrophile and is subsequently attacked by the nucleophilic quinoline (B57606) ring of a second linagliptin molecule.

Dimer Formation: This nucleophilic attack results in the formation of a covalent bond between the two linagliptin units, yielding the dimer. mdpi.com

This proposed pathway highlights the chemical reactivity of linagliptin's complex structure, which contains multiple functional groups susceptible to reaction under certain conditions. mdpi.comnih.gov

Beyond this specific acid-catalyzed pathway, other potential dimerization products and intermediates could be predicted by considering other reactive sites within the linagliptin molecule. For instance, process-related impurities can arise from incomplete reactions or side reactions during synthesis. mdpi.comresearchgate.net Computational models could be used to explore the feasibility of other dimerization reactions, such as those involving the primary amine on the piperidine (B6355638) ring or other nucleophilic/electrophilic centers within the molecule, under various conditions (e.g., oxidative stress, presence of different catalysts). nih.govsmolecule.com

The combination of experimental degradation studies and theoretical predictions is a powerful strategy for comprehensively mapping the potential dimerization products and intermediates of linagliptin. This knowledge is crucial for developing control strategies in the manufacturing process to minimize the formation of such impurities. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Linagliptin Methyl Dimer in synthetic mixtures?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₅₂H₅₉N₁₇O₄, MW 986.16) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to differentiate the dimer from monomeric linagliptin and related impurities . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural features like methyl groups and dimerization sites. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against reference standards .

Q. How can researchers optimize the synthesis of this compound while minimizing impurities?

- Methodological Answer : Monitor reaction kinetics using in-situ FTIR or Raman spectroscopy to track dimer formation and identify intermediates. Use a design-of-experiments (DoE) approach to optimize variables such as temperature, solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reactants. Purify crude products via preparative HPLC or size-exclusion chromatography to isolate the dimer from byproducts like Linagliptin Dimer Impurities 1–5 (e.g., QT03341–QT03358) . Characterize final products using elemental analysis and differential scanning calorimetry (DSC) to confirm thermal stability .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, methanol) to determine optimal conditions for in vitro assays.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, analyzing degradation products via LC-MS.

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may affect storage and handling .

- Table : Key Properties of this compound and Related Impurities

| Compound ID | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C₅₂H₅₉N₁₇O₄ | 986.16 | N/A |

| Dimer Impurity 2 | C₅₀H₅₆N₁₆O₄ | 945.11 | N/A |

| Dimer Impurity 5 | C₆₀H₆₂N₁₈O₄ | 1099.28 | N/A |

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in biological matrices be resolved?

- Methodological Answer : Perform matrix-specific stability studies in plasma, urine, and simulated gastric fluid. Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N-linagliptin) to correct for matrix effects in LC-MS/MS quantification. Compare degradation rates under varying conditions (e.g., light exposure, temperature) and apply statistical tools like Bland-Altman plots to assess inter-laboratory variability . If discrepancies persist, validate findings using orthogonal methods (e.g., circular dichroism for conformational stability) .

Q. What experimental strategies are effective for elucidating the pharmacological activity of this compound compared to its monomeric form?

- Methodological Answer :

In vitro assays : Measure DPP-4 inhibition potency using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in human recombinant enzyme assays. Compare IC₅₀ values of the dimer and monomer.

Cellular uptake : Use radiolabeled (³H/¹⁴C) dimer to quantify permeability in Caco-2 cell monolayers.

Pharmacokinetics : Conduct comparative studies in rodent models, analyzing plasma half-life, tissue distribution, and renal clearance via LC-MS/MS. Note that dimerization may alter binding to plasma proteins like albumin .

Q. How can researchers address batch-to-batch variability in this compound synthesis for sensitive bioassays?

- Methodological Answer : Implement stringent quality control (QC) protocols:

- Peptide content analysis : Use amino acid analysis (AAA) or UV-spectroscopy to standardize concentrations.

- Impurity profiling : Quantify residual solvents (e.g., TFA) via gas chromatography (GC) and limit dimer impurities to <0.5% via HPLC.

- Bioassay normalization : Pre-test each batch in a pilot assay (e.g., DPP-4 inhibition) and adjust concentrations based on activity .

Q. What computational and structural biology approaches are suitable for studying the dimerization mechanism of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model dimer formation in explicit solvent (e.g., water, methanol) to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

- X-ray crystallography : Resolve the crystal structure of the dimer to confirm spatial arrangement and bonding patterns, referencing methods from analogous carbodiimide dimers .

- Density functional theory (DFT) : Calculate thermodynamic stability of dimer vs. monomer and predict reaction pathways .

Guidelines for Rigorous Research Design

- Frameworks : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure studies on dimer synthesis or degradation .

- Data Validation : Cross-reference findings with databases like PubChem, Reaxys, and Lipid4DAnalyzer for physicochemical and spectral data .

- Reporting Standards : Follow ICMJE guidelines to detail chemical sources, instrumentation, and statistical methods (e.g., ANOVA for batch comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.